1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
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Description
1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
- The interaction of 1,4-diketones with thiazyl chloride (NSCl) leads to the formation of 3,4-dibenzoyl-1,2,5-thiadiazole, highlighting a route for synthesizing thiadiazole derivatives. This process involves reactions with Katz reagent, yielding by-products that underscore the diverse chemical reactivity and potential for creating novel urea compounds (Laaman, Meth–Cohn, & Rees, 2002).
- The synthesis of deuterium-labeled AR-A014418, a compound structurally similar to the urea of interest, for use as an internal standard in LC–MS analysis emphasizes the importance of precise analytical tools in drug development and pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Biochemical Studies and Inhibitory Activities
- The synthesis and ex vivo evaluation of carbon-11 labelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea as a radiolabelled glycogen synthase kinase-3beta (GSK-3beta) specific inhibitor for PET studies, while indicating poor brain penetration, underscores the potential of thiadiazole ureas in neuroscientific research (Vasdev et al., 2005).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-9-16-17(22(3)27(24,25)21(16)2)10-15(12)20-18(23)19-11-13-5-7-14(26-4)8-6-13/h5-10H,11H2,1-4H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDGSZBUMCWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NCC3=CC=C(C=C3)OC)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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